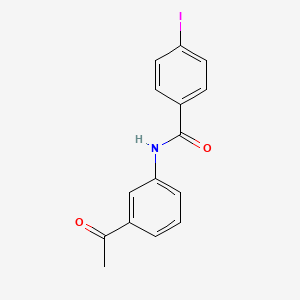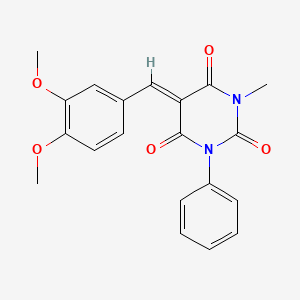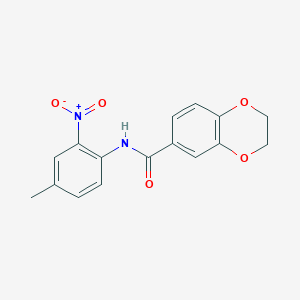
1-isobutyryl-3-(4-pyridinyl)-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Isobutyryl-3-(4-pyridinyl)-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a pyrazoline derivative that has been synthesized using various methods.
Wirkmechanismus
The mechanism of action of 1-isobutyryl-3-(4-pyridinyl)-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol is not fully understood. However, it is believed that this compound exerts its effects by inhibiting various enzymes and signaling pathways involved in cancer and inflammation.
Biochemical and Physiological Effects:
1-Isobutyryl-3-(4-pyridinyl)-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol has been shown to have various biochemical and physiological effects. In one study, this compound was found to induce apoptosis in cancer cells by activating caspase-3 and caspase-9. In another study, it was found to inhibit the production of pro-inflammatory cytokines by inhibiting the NF-κB signaling pathway.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 1-isobutyryl-3-(4-pyridinyl)-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol in lab experiments include its potential applications in various fields, its relatively simple synthesis method, and its low toxicity. The limitations of using this compound include its low yield, the lack of understanding of its mechanism of action, and the need for further studies to fully understand its potential applications.
Zukünftige Richtungen
There are several future directions for the research on 1-isobutyryl-3-(4-pyridinyl)-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol. One direction is to further investigate its potential applications in the field of medicine, particularly in the treatment of cancer and inflammation. Another direction is to explore its potential applications in other fields, such as agriculture and environmental science. Additionally, further studies are needed to fully understand the mechanism of action of this compound and to improve its synthesis method to increase its yield.
Synthesemethoden
The synthesis of 1-isobutyryl-3-(4-pyridinyl)-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol has been reported using various methods. One of the commonly used methods is the reaction of 4-pyridinecarboxaldehyde, ethyl acetoacetate, and trifluoroacetic acid with hydrazine hydrate in the presence of acetic acid. Another method involves the reaction of 4-pyridinecarboxaldehyde, ethyl acetoacetate, and trifluoroacetic acid with hydrazine hydrate in the presence of glacial acetic acid and sodium acetate. The yield of the compound using these methods ranges from 50-70%.
Wissenschaftliche Forschungsanwendungen
1-Isobutyryl-3-(4-pyridinyl)-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol has been extensively studied for its potential applications in various fields. In the field of medicine, this compound has shown promising results in the treatment of cancer and inflammation. In one study, 1-isobutyryl-3-(4-pyridinyl)-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol was found to inhibit the growth of cancer cells by inducing apoptosis. In another study, this compound was found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Eigenschaften
IUPAC Name |
1-[5-hydroxy-3-pyridin-4-yl-5-(trifluoromethyl)-4H-pyrazol-1-yl]-2-methylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14F3N3O2/c1-8(2)11(20)19-12(21,13(14,15)16)7-10(18-19)9-3-5-17-6-4-9/h3-6,8,21H,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRBZKDDMHPEBMK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)N1C(CC(=N1)C2=CC=NC=C2)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14F3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-Hydroxy-3-pyridin-4-yl-5-trifluoromethyl-4,5-dihydropyrazol-1-yl)-2-methylpropan-1-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-({2-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-2-cyanovinyl}amino)benzenesulfonamide](/img/structure/B4958195.png)
![5-acetyl-4-(4-chlorophenyl)-6-methyl-2-{[2-(4-nitrophenyl)-2-oxoethyl]thio}-1,4-dihydro-3-pyridinecarbonitrile](/img/structure/B4958203.png)
![4-{[5-(2-chlorophenyl)-2-furyl]methyl}morpholine](/img/structure/B4958204.png)


![N-[(2-hydroxy-1-naphthyl)(2-methoxyphenyl)methyl]acetamide](/img/structure/B4958229.png)

![5-(4-hydroxy-3-methoxyphenyl)-1-(3-methylphenyl)-3-[(3-methylphenyl)amino]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B4958253.png)
![N-(4-{[(2-methoxyphenyl)amino]sulfonyl}phenyl)tetrahydro-2-furancarboxamide](/img/structure/B4958261.png)

![3-(2-chlorophenyl)-5-methyl-N-(2-pyridinylmethyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B4958272.png)
![2-(4-hydroxyphenyl)-6,7-dimethoxy-3,3a-dihydro-8H-pyrazolo[5,1-a]isoindol-8-one](/img/structure/B4958282.png)
![2-amino-4-(2,4-difluorophenyl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile](/img/structure/B4958289.png)
